Cas no 226565-61-3 (3-Chloro-2-methylbenzylamine)

3-Chloro-2-methylbenzylamine is a versatile organic compound featuring a benzylamine core substituted with a chloro group at the 3-position and a methyl group at the 2-position. This structure imparts reactivity useful in pharmaceutical and agrochemical synthesis, particularly as an intermediate for building more complex molecules. The chloro and methyl substituents enhance its utility in cross-coupling reactions and functional group transformations. Its stability under standard conditions and well-defined reactivity profile make it a reliable choice for research and industrial applications. The compound is typically handled under controlled conditions due to its amine functionality, ensuring compatibility with a range of synthetic protocols.
3-Chloro-2-methylbenzylamine structure
3-Chloro-2-methylbenzylamine structure
Product Name:3-Chloro-2-methylbenzylamine
CAS No:226565-61-3
MF:C8H10ClN
MW:155.624701023102
MDL:MFCD00053644
CID:1055988
PubChem ID:2757671
Update Time:2025-08-05

3-Chloro-2-methylbenzylamine Chemical and Physical Properties

Names and Identifiers

    • (3-Chloro-2-methylphenyl)methanamine
    • 3-Chloro-2-methylbenzylamine
    • [(3-chloro-2-methylphenyl)methyl]amine
    • 2-methyl-3-chlorobenzylamine
    • 3-chloro-2-methyl-benzylamine
    • AC1MBWEI
    • AC1Q2FAH
    • ANW-55056
    • CTK0J6212
    • SureCN1636099
    • FT-0676174
    • J-014799
    • DTXSID90373997
    • SCHEMBL1636099
    • CS-0141921
    • LESUPVCBJDWKJH-UHFFFAOYSA-N
    • MFCD00053644
    • FS-1533
    • BJA56561
    • EN300-1688964
    • A878479
    • 226565-61-3
    • AKOS006346457
    • Y11684
    • 1-(3-CHLORO-2-METHYLPHENYL)METHANAMINE
    • SB75844
    • MDL: MFCD00053644
    • Inchi: 1S/C8H10ClN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3
    • InChI Key: LESUPVCBJDWKJH-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(CN)=C1C

Computed Properties

  • Exact Mass: 155.0503
  • Monoisotopic Mass: 155.0501770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1,14 g/cm3
  • Melting Point: NA
  • Boiling Point: 138°C 20mm
  • Flash Point: 112.7±11.2 °C
  • PSA: 26.02
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

3-Chloro-2-methylbenzylamine Security Information

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3-Chloro-2-methylbenzylamine Suppliers

Amadis Chemical Company Limited
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(CAS:226565-61-3)3-Chloro-2-methylbenzylamine
Order Number:A878479
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:57
Price ($):207.0
Email:sales@amadischem.com

Additional information on 3-Chloro-2-methylbenzylamine

Comprehensive Overview of 3-Chloro-2-methylbenzylamine (CAS No. 226565-61-3): Properties, Applications, and Industry Insights

3-Chloro-2-methylbenzylamine (CAS No. 226565-61-3) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural properties. This aromatic amine derivative, featuring a chloro-substituted methylbenzyl group, serves as a versatile building block for synthesizing complex molecules. Its molecular formula C8H10ClN and precise chiral center make it valuable for designing bioactive compounds, particularly in drug discovery pipelines targeting neurological and metabolic disorders.

Recent studies highlight the compound's role in developing small-molecule inhibitors, with researchers exploring its potential in enzyme modulation and receptor targeting. The chloro-methyl substitution pattern enhances molecular interactions in binding pockets, a feature frequently discussed in medicinal chemistry forums and structure-activity relationship (SAR) studies. Industry reports indicate growing demand for such high-purity intermediates, driven by advancements in high-throughput screening technologies.

From a synthetic perspective, 3-Chloro-2-methylbenzylamine demonstrates remarkable stability under various catalytic conditions, making it suitable for cross-coupling reactions and reductive amination processes. Analytical data from HPLC-MS studies confirm its compatibility with modern flow chemistry systems, addressing the pharmaceutical industry's shift toward continuous manufacturing. These attributes align with current trends in green chemistry, where efficient atom economy and reduced waste generation are prioritized.

The compound's physicochemical properties—including its solubility profile in polar aprotic solvents and melting point characteristics—are frequently referenced in process chemistry literature. Patent analyses reveal its incorporation in proprietary synthetic routes for therapeutic agents, particularly those addressing orphan diseases and precision medicine applications. Such developments correlate with increasing searches for "specialty chemicals for drug development" and "custom synthesis solutions" across scientific databases.

Quality control protocols for CAS 226565-61-3 emphasize rigorous spectroscopic verification (¹H/¹³C NMR, IR) and chromatographic purity assessments. These standards meet the requirements of GMP-compliant production, a critical consideration for contract research organizations (CROs) servicing the biopharma sector. The compound's shelf-life stability under nitrogen atmosphere further enhances its logistics profile for global supply chains.

Emerging applications in material science have expanded the utility of this benzylamine derivative. Researchers are investigating its incorporation into functionalized polymers and coordination complexes for advanced materials. This interdisciplinary potential explains rising search queries about "multipurpose chemical intermediates" and "cross-industry specialty chemicals" in academic and industrial contexts.

Regulatory compliance remains a key discussion point regarding 3-Chloro-2-methylbenzylamine. While not classified as hazardous under major chemical inventories, proper handling according to laboratory safety protocols is essential. Safety Data Sheets (SDS) provide detailed guidance on personal protective equipment (PPE) requirements and storage conditions, topics frequently searched by process chemists and laboratory technicians.

The commercial landscape for CAS 226565-61-3 reflects broader trends in fine chemicals markets. Suppliers increasingly offer custom packaging options and just-in-time delivery services to meet diverse R&D needs. Market intelligence suggests growing interest from biotech startups and academic research groups working on fragment-based drug design methodologies.

Analytical challenges associated with 3-Chloro-2-methylbenzylamine often involve stereochemical purity determination and trace impurity profiling. Advanced techniques like chiral HPLC and LC-MS/MS are commonly employed, reflecting the compound's use in asymmetric synthesis applications. These technical aspects generate substantial discussion in analytical chemistry circles and quality assurance forums.

Future research directions may explore the compound's potential in catalysis and molecular recognition systems. The unique electronic effects of its substituent groups offer intriguing possibilities for designing smart materials and sensing platforms. Such innovative applications align with current scientific interest in multifunctional compounds and modular synthesis strategies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:226565-61-3)3-Chloro-2-methylbenzylamine
A878479
Purity:99%
Quantity:5g
Price ($):207.0
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